molecular formula C18H17NO3S2 B589492 9-Carboxyanthracene MTSEA Amide-d4 CAS No. 1330045-80-1

9-Carboxyanthracene MTSEA Amide-d4

Cat. No.: B589492
CAS No.: 1330045-80-1
M. Wt: 363.482
InChI Key: PXGKTEYJRHJSDP-MKQHWYKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Carboxyanthracene MTSEA Amide-d4 is a deuterated form of 9-Carboxyanthracene MTSEA Amide. This compound is labeled with stable isotopes, making it valuable for various scientific research applications. It is primarily used in metabolic research, environmental studies, and organic chemistry due to its unique properties.

Preparation Methods

The synthesis of 9-Carboxyanthracene MTSEA Amide-d4 involves the incorporation of deuterium atoms into the molecular structure. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with 9-Carboxyanthracene.

    Deuteration: Deuterium atoms are introduced into the molecule through specific chemical reactions.

    Amidation: The final step involves the formation of the MTSEA amide by reacting the deuterated intermediate with methanesulfonothioic acid S-[2-[(9-anthracenylcarbonyl)amino]ethyl] ester.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

9-Carboxyanthracene MTSEA Amide-d4 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Carboxyanthracene MTSEA Amide-d4 has several scientific research applications:

    Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: The compound is used in metabolic research to study metabolic pathways in vivo safely.

    Medicine: In clinical diagnostics, it is used for imaging, diagnosis, and newborn screening.

    Industry: The compound is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination.

Mechanism of Action

The mechanism of action of 9-Carboxyanthracene MTSEA Amide-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound’s structure enables it to participate in various chemical reactions, facilitating the study of reaction mechanisms and kinetics.

Comparison with Similar Compounds

9-Carboxyanthracene MTSEA Amide-d4 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, 9-Carboxyanthracene MTSEA Amide. Similar compounds include:

    9-Carboxyanthracene MTSEA Amide: The non-deuterated form, which lacks the stability and tracking capabilities provided by deuterium atoms.

    Methanesulfonothioic Acid S-[2-[(9-Anthracenylcarbonyl)amino]ethyl] Ester: A related compound used in similar research applications.

These similar compounds share structural similarities but differ in their isotopic composition and specific applications.

Properties

IUPAC Name

N-(1,1,2,2-tetradeuterio-2-methylsulfonylsulfanylethyl)anthracene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S2/c1-24(21,22)23-11-10-19-18(20)17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-9,12H,10-11H2,1H3,(H,19,20)/i10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGKTEYJRHJSDP-MKQHWYKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])SS(=O)(=O)C)NC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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